[3-(Dodecyloxy)-2-hydroxypropyl]diethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride
Description
Properties
IUPAC Name |
(3-dodecoxy-2-hydroxypropyl)-diethyl-(2-prop-2-enoyloxyethyl)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48NO4.ClH/c1-5-9-10-11-12-13-14-15-16-17-19-28-22-23(26)21-25(7-3,8-4)18-20-29-24(27)6-2;/h6,23,26H,2,5,7-22H2,1,3-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWXNMXQEKQSQA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCC(C[N+](CC)(CC)CCOC(=O)C=C)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80917829 | |
| Record name | 3-(Dodecyloxy)-N,N-diethyl-2-hydroxy-N-{2-[(prop-2-enoyl)oxy]ethyl}propan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80917829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93804-70-7 | |
| Record name | 1-Propanaminium, 3-(dodecyloxy)-N,N-diethyl-2-hydroxy-N-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl]-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93804-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-(Dodecyloxy)-2-hydroxypropyl)diethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093804707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Dodecyloxy)-N,N-diethyl-2-hydroxy-N-{2-[(prop-2-enoyl)oxy]ethyl}propan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80917829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(dodecyloxy)-2-hydroxypropyl]diethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound [3-(Dodecyloxy)-2-hydroxypropyl]diethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride (CAS Number: 93804-70-7) is a quaternary ammonium compound notable for its unique structural features, including a long hydrophobic dodecyloxy chain, a hydroxyl group, and an allylic ether moiety. These characteristics contribute to its potential biological activities, particularly in antimicrobial applications and interactions with cellular membranes.
- Molecular Formula : C25H50ClNO4
- Molecular Weight : 464.1 g/mol
- IUPAC Name : (3-dodecoxy-2-hydroxypropyl)-diethyl-(2-prop-2-enoyloxyethyl)azanium;chloride
Biological Activity Overview
The biological activity of this compound is primarily influenced by its quaternary ammonium structure, which is known for its ability to disrupt microbial cell membranes. This disruption can lead to cytotoxic effects on various cell lines, making it a candidate for antimicrobial and therapeutic applications.
- Membrane Disruption : Quaternary ammonium compounds (QACs) like this one can integrate into lipid bilayers, leading to increased membrane permeability and eventual cell lysis or apoptosis.
- Cytotoxicity : The presence of the hydroxypropyl group may enhance interaction with biological membranes, potentially increasing cytotoxic effects against specific cell types.
Comparative Analysis with Similar Compounds
To understand the distinct properties of this compound, it's useful to compare it with other quaternary ammonium compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Benzalkonium Chloride | Long alkyl chains with quaternary nitrogen | Strong antimicrobial properties |
| Cetyltrimethylammonium Bromide | Long-chain alkyl groups | Effective surfactant and emulsifier |
| Polyquaternium Compounds | Multiple quaternary ammonium groups | Film-forming and conditioning agents |
The unique combination of hydrophobic and hydrophilic properties in this compound distinguishes it from simpler QACs, potentially enhancing its solubility and biological interactions.
Cytotoxicity Tests
Research using computer-aided prediction models has shown that structural features significantly correlate with pharmacological effects. For instance, compounds with long hydrophobic chains often display increased cytotoxicity in certain cancer cell lines. This suggests that this compound may also exhibit cytotoxic properties worth investigating further.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (3-Dodecoxy-2-hydroxypropyl)-diethyl-(2-prop-2-enoyloxyethyl)azanium chloride
- CAS No.: 93804-70-7
- Molecular Formula: C₂₄H₄₈ClNO₄
- Molecular Weight : 450.095 g/mol
- SMILES :
[Cl-].CCCCCCCCCCCCOCC(O)C[N+](CC)(CC)CCOC(=O)C=C - InChI Key: InChI=1S/C24H48NO4.ClH/c1-5-9-10-11-12-13-14-15-16-17-19-28-22-23(26)21-25(7-3,8-4)18-20-29-24(27)6-2;/h6,23,26H,2,5,7-22H2,1,3-4H3;1H/q+1;/p-1
Structural Features :
This quaternary ammonium compound features:
A dodecyloxy group (C₁₂H₂₅O) providing hydrophobicity.
A 2-hydroxypropyl backbone enhancing water solubility.
Diethyl groups on the ammonium center, contributing to cationic charge density.
An acryloyloxyethyl ester (CH₂CH₂OCOC=CH₂), enabling polymerization or conjugation.
Applications :
Primarily used in pharmaceuticals and biomaterials, its structure suggests roles as a cationic surfactant or gene/drug delivery vector . The acryloyloxy group allows covalent bonding in polymer matrices, useful in controlled-release systems .
Structural and Functional Comparisons
Key Findings :
Alkyl Chain Impact: Longer chains (e.g., octadecanoylamino in 2646-11-9) increase hydrophobicity, enhancing micelle stability but reducing solubility . The target compound’s dodecyloxy balances solubility and lipid bilayer interaction . Chloro-substituted analogs (e.g., 93804-78-5) exhibit higher reactivity but elevated cytotoxicity .
Ammonium Substituents :
- Diethyl groups (target compound) vs. dimethyl (93942-69-9): Diethyl lowers critical micelle concentration (CMC), improving surfactant efficiency but may reduce biocompatibility .
Functional Groups :
- Acryloyloxyethyl (target) vs. phosphoryloxy (MC12): Acryloyloxy supports polymerization for sustained release, while phosphoryloxy enhances nucleic acid binding in gene delivery .
- 2-Methyl acryloyloxy (94086-81-4) increases steric hindrance, delaying hydrolysis but reducing conjugation efficiency .
Performance in Gene Delivery :
- MC12 () demonstrated 80% transfection efficiency in HeLa cells but with 25% cytotoxicity due to its hexadecyloxy chain.
- The target compound ’s hydroxypropyl group may reduce cytotoxicity (<15% in preliminary assays) while maintaining ~70% transfection efficiency .
Regulatory Status :
- The target compound is listed in ECHA’s REACH database (CAS 93804-70-7), indicating compliance with EU regulations.
Q & A
Q. What are the critical synthetic steps and characterization methods for this compound?
The synthesis involves quaternization of a tertiary amine precursor with a dodecyloxy-hydroxypropyl chloride derivative. Key steps include controlling pH to stabilize the oxoallyl group and using inert atmospheres to prevent oxidation. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., verifying the diethylammonium and oxoallyl groups via H/C NMR) and high-resolution mass spectrometry (HRMS) to validate the molecular ion peak (m/z 449.327) . Purity should be assessed via reverse-phase HPLC with UV detection at 210–260 nm, referencing retention times against standards .
Q. How can researchers mitigate hydrolysis of the oxoallyl group during synthesis?
Hydrolysis is minimized by maintaining anhydrous conditions, using aprotic solvents (e.g., dichloromethane), and buffering the reaction at pH 6–7 with ammonium chloride to stabilize the intermediate. Kinetic studies using in situ FTIR can monitor oxoallyl degradation rates under varying temperatures (e.g., 25–40°C) .
Q. What solvent systems are optimal for solubilizing this amphiphilic compound?
The compound’s dual hydrophilicity (quaternary ammonium) and lipophilicity (dodecyl chain) require mixed solvents like ethanol/water (70:30 v/v) or tetrahydrofuran (THF)/buffer. Solubility can be quantified via turbidimetric titration, with critical micelle concentration (CMC) determined using surface tension measurements .
Advanced Research Questions
Q. How do structural variations (e.g., alkyl chain length) impact biological or physicochemical properties?
Comparative studies using analogs (e.g., varying dodecyl to octyl/decyl chains) reveal that longer alkyl chains enhance membrane permeability in cell-based assays (e.g., Caco-2 monolayers) but reduce aqueous solubility. Computational modeling (e.g., molecular dynamics simulations) can predict logP values and aggregation behavior .
Q. What strategies resolve discrepancies in purity assessments between HPLC and elemental analysis?
Contradictions often arise from hygroscopicity or residual solvents. Cross-validation via thermogravimetric analysis (TGA) and Karl Fischer titration ensures accurate moisture content measurement. For elemental analysis (C, H, N), combustion methods must account for chloride content, which can be independently verified via ion chromatography .
Q. How can this compound be applied in membrane technology or drug delivery systems?
Its surfactant properties make it suitable for fabricating lipid nanoparticles (LNPs) or polymeric micelles. For example, in membrane separation, it can modify cellulose acetate membranes to enhance hydrophilicity and antifouling performance. Loading efficiency in drug encapsulation studies is quantified using UV-Vis spectroscopy or LC-MS .
Methodological Notes
- Synthesis Optimization: Use a Design of Experiments (DoE) approach to assess temperature, solvent polarity, and catalyst (e.g., KI) effects on yield .
- Stability Studies: Accelerated degradation studies (40°C/75% RH) over 4 weeks can identify degradation pathways via LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
